

# An In-depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>Ethyl 3-bromo-3,3-difluoropropanoate</i>
Cat. No.:	B172106

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CAS Number: 111773-24-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-bromo-3,3-difluoropropanoate**, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical research. It also includes detailed safety information and experimental protocols for its use.

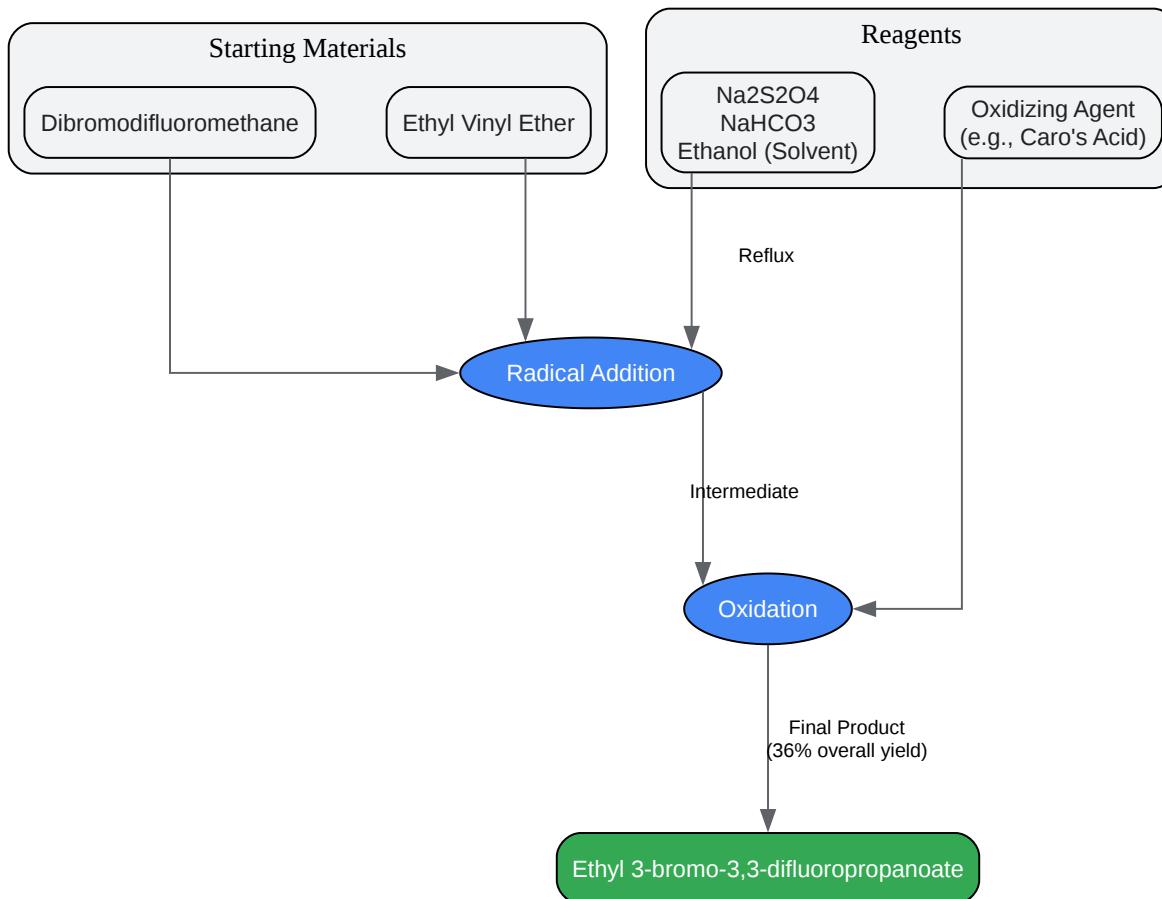
## Physicochemical Properties

**Ethyl 3-bromo-3,3-difluoropropanoate** is a colorless to light yellow liquid.<sup>[1]</sup> Its unique structure, incorporating a difluoromethyl bromide moiety, makes it a valuable reagent for introducing the difluoroethyl group into various molecules.<sup>[1]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>7</sub> BrF <sub>2</sub> O <sub>2</sub>	
Molecular Weight	217.01 g/mol	
CAS Number	111773-24-1	
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Density (Predicted)	1.564 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point (Predicted)	157.6 ± 35.0 °C	<a href="#">[1]</a>
Flash Point	55 °C	<a href="#">[1]</a>
InChIKey	TUEMOTWJONNCFM- UHFFFAOYSA-N	
SMILES	CCOC(=O)CC(F)(F)Br	

## Synthesis

A common and effective method for the synthesis of **Ethyl 3-bromo-3,3-difluoropropanoate** involves the radical addition of dibromodifluoromethane (CBr<sub>2</sub>F<sub>2</sub>) to ethyl vinyl ether. This is followed by an oxidation step to yield the final product.

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Caption: Synthesis of **Ethyl 3-bromo-3,3-difluoropropionate**.

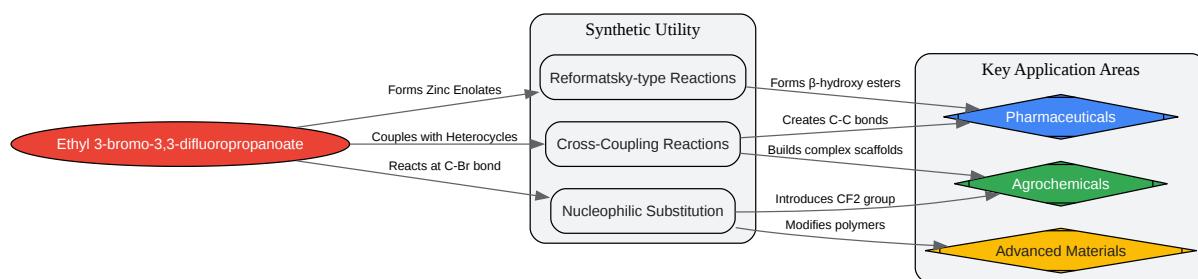
## Spectroscopic Data

Experimentally obtained spectral data for **Ethyl 3-bromo-3,3-difluoropropionate** is not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

- $^1\text{H}$  NMR:
  - Ethyl Ester ( $\text{CH}_3$ ): A triplet around  $\delta$  1.3 ppm.
  - Methylene ( $\text{CH}_2$ ): A triplet of triplets (tt) around  $\delta$  3.5 ppm, coupled to both the two fluorine atoms and the adjacent methylene protons.
  - Ethyl Ester ( $\text{OCH}_2$ ): A quartet around  $\delta$  4.3 ppm, coupled to the adjacent methyl protons.
- $^{13}\text{C}$  NMR:
  - Ethyl Ester ( $\text{CH}_3$ ): A signal around  $\delta$  14 ppm.
  - Methylene ( $\text{CH}_2$ ): A triplet signal around  $\delta$  40-50 ppm due to coupling with the two fluorine atoms.
  - Ethyl Ester ( $\text{OCH}_2$ ): A signal around  $\delta$  63 ppm.
  - Difluoromethyl Bromide ( $\text{CF}_2\text{Br}$ ): A triplet signal in the range of  $\delta$  110-120 ppm, with a large one-bond C-F coupling constant.
  - Carbonyl ( $\text{C=O}$ ): A signal around  $\delta$  165 ppm, which may appear as a triplet due to two-bond C-F coupling.
- $^{19}\text{F}$  NMR:
  - A single signal is expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift would be in the characteristic region for alkyl- $\text{CF}_2\text{Br}$  groups.
- Mass Spectrometry (EI):
  - The mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of similar intensity due to the presence of the bromine atom.
  - Common fragmentation patterns would include the loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ), the entire ester group ( $-\text{COOCH}_2\text{CH}_3$ ), and the bromine atom ( $-\text{Br}$ ).

# Reactivity and Applications

The presence of the bromine and two fluorine atoms imparts significant versatility to this molecule, making it a valuable building block in organic synthesis.[\[1\]](#)



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Caption: Applications and reactivity of the core compound.

Key applications include:

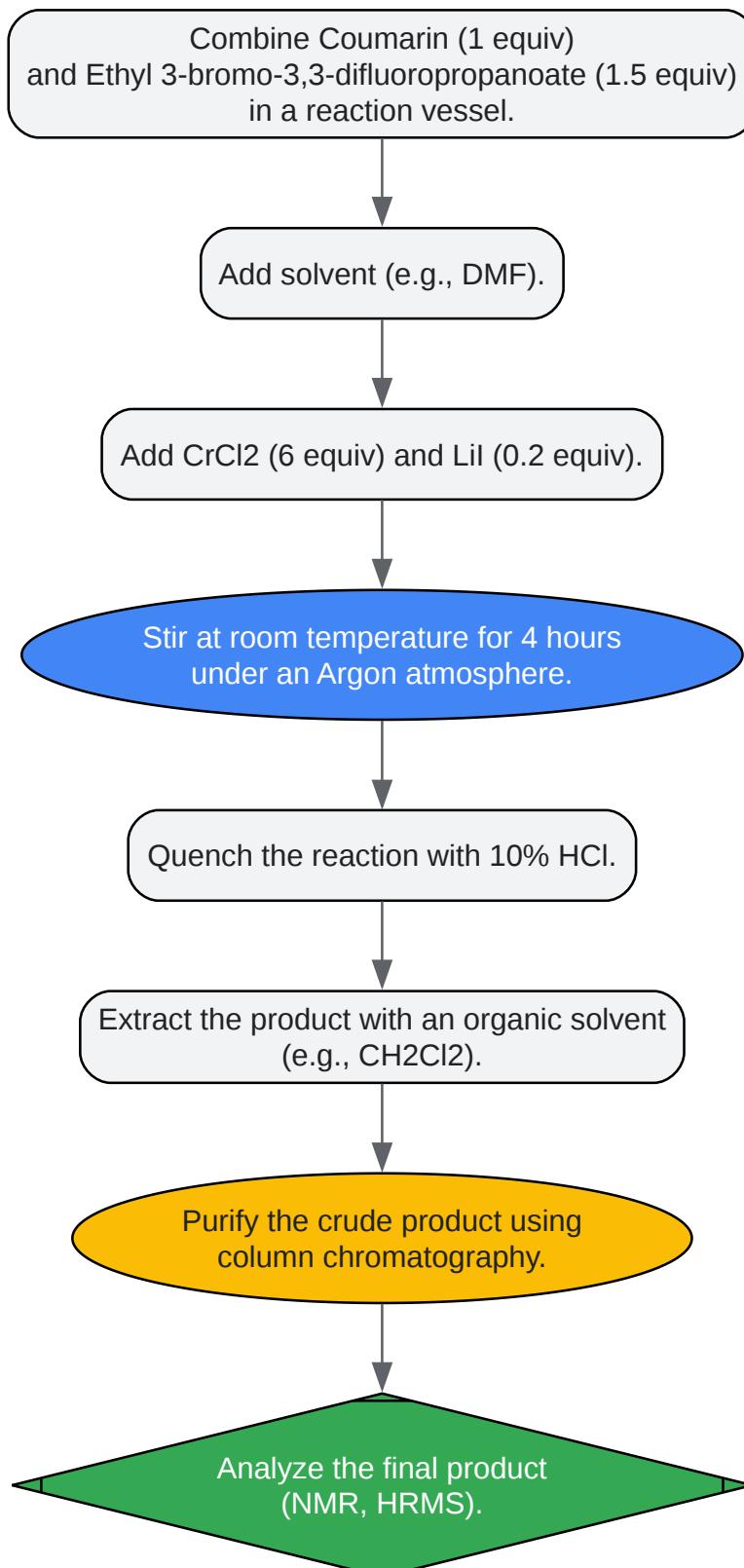
- Pharmaceuticals: It serves as a critical intermediate for synthesizing fluorine-containing drugs. The incorporation of fluorine can enhance metabolic stability and bioavailability.[\[1\]](#)
- Agrochemicals: It is used in the development of new pesticides, where the fluorinated structure can improve resistance to environmental degradation.[\[1\]](#)
- Reformatsky-type Reactions: Like other α-halo esters, it can be used in Reformatsky reactions with aldehydes and ketones in the presence of a metal like zinc to form β-hydroxy esters.
- Cross-Coupling Reactions: It can undergo cross-coupling reactions, for example, with coumarins and quinolinones, to create complex heterocyclic structures.

## Experimental Protocols

### Halogen-Bond-Promoted Direct Cross-Coupling with Coumarins

The following is a representative protocol for the cross-coupling of **Ethyl 3-bromo-3,3-difluoropropanoate** with coumarins.

Workflow:

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Caption: Workflow for cross-coupling with coumarins.

Detailed Methodology (based on similar reactions):

- Preparation: To a solution of the chosen coumarin (0.3 mmol, 1.0 equivalent) in anhydrous DMF (1.2 mL) under an argon atmosphere, add **Ethyl 3-bromo-3,3-difluoropropionate** (0.45 mmol, 1.5 equivalents).
- Reagent Addition: Add Chromium(II) chloride ( $\text{CrCl}_2$ ) (1.8 mmol, 6.0 equivalents) and Lithium Iodide ( $\text{LiI}$ ) (0.06 mmol, 0.2 equivalents) to the mixture.
- Reaction: Stir the resulting mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC or  $^{19}\text{F}$  NMR spectroscopy.
- Workup: Upon completion, quench the reaction by adding 10% aqueous HCl.
- Extraction: Extract the aqueous mixture with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). Combine the organic layers.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired difluoroalkylated coumarin derivative.

## Safety and Handling

**Ethyl 3-bromo-3,3-difluoropropionate** is a flammable liquid and can cause serious eye damage. It is also toxic if swallowed and harmful if inhaled. Appropriate safety precautions must be taken during handling and storage.

Hazard Class & Category	GHS Pictograms	Signal Word	Hazard Statements
Flammable Liquid 3		Danger	H226: Flammable liquid and vapor.
Acute Toxicity 3 (Oral)			H301: Toxic if swallowed.
Skin Irritation 2			H315: Causes skin irritation.
Eye Damage 1	corrosive		H318: Causes serious eye damage.
Acute Toxicity 4 (Inhalation)			H332: Harmful if inhaled.
STOT SE 3			H335: May cause respiratory irritation.

#### Precautionary Statements (Selected):

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Handling and Storage:

- Handle in a well-ventilated place.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from heat, sparks, and flame.

- Ground and bond container and receiving equipment to prevent static discharges.

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## References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172106#ethyl-3-bromo-3-3-difluoropropanoate-cas-number-111773-24-1]

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